6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline (CAS 2640897-56-7) is a synthetic small-molecule heterocycle belonging to the 4-amino/4-piperidino-quinazoline class, a scaffold extensively validated in kinase inhibitor and G-protein-coupled receptor (GPCR) modulator programs. Its structure features a quinazoline core bearing electron-donating methoxy groups at the 6- and 7-positions and a 3-methylpiperidine substituent at the 4-position.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 2640897-56-7
Cat. No. B6445170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline
CAS2640897-56-7
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3
InChIKeyOTWVDWHXLGDGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline: Chemical Profile and Comparator Context for Procuring a 4-Piperidino-Quinazoline Research Tool


6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline (CAS 2640897-56-7) is a synthetic small-molecule heterocycle belonging to the 4-amino/4-piperidino-quinazoline class, a scaffold extensively validated in kinase inhibitor and G-protein-coupled receptor (GPCR) modulator programs [1]. Its structure features a quinazoline core bearing electron-donating methoxy groups at the 6- and 7-positions and a 3-methylpiperidine substituent at the 4-position. The closest publicly cataloged structural analog lacks the 6,7-dimethoxy substitution [2]. Quinazoline derivatives with this substitution pattern have been reported as inhibitors of EGFR, VEGFR-2, PDGFR, and PI3Kδ, as well as α1-adrenoceptor antagonists [3][4]. However, direct, quantitative bioactivity data for this specific compound remain sparse in the peer-reviewed primary literature.

Scaffold context: 4-piperidino-quinazoline core with 6,7-dimethoxy hinge-binding motif; fits kinase inhibitor and GPCR modulator research programs.
Selection logic: Use when probing ATP-site hinge-region engagement or exploring C-4 piperidine substitution vectors distinct from piperazine-based comparators.
Workflow fit: Suitable for focused kinase library construction, SAR exploration, and single-step parallel analoging from common 4-chloro intermediate.

Why Generic Substitution Fails for 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline: Non-Interchangeability of the 4-Piperidino and 6,7-Substituent Motifs


Quinazoline derivatives are not functionally interchangeable due to the extreme sensitivity of kinase domain and GPCR binding pockets to substituent electronic and steric effects. The 6,7-dimethoxy motif is a well-established pharmacophoric element that forms critical hydrogen bonds with the 'hinge region' of kinases (e.g., EGFR) and influences the basicity of the quinazoline core [1]. Replacing the 3-methylpiperidine at the 4-position with a piperazine (as in many PDGFR/VEGFR inhibitors) or removing the methoxy groups (as in the analog PubChem CID 23962407) fundamentally alters the lipophilicity, hydrogen-bond acceptor capacity, and predicted target engagement profile [1][2]. Generic procurement of a '4-piperidino-quinazoline' without specifying these substitution patterns risks delivering a compound with an entirely different selectivity fingerprint and metabolic stability profile.

6,7-Desmethoxy analogs Removal of the 6,7-dimethoxy motif reduces hydrogen-bond acceptor capacity and TPSA, which may shift kinase hinge-binding affinity and selectivity profile.
4-Piperazine replacements Replacing the 3-methylpiperidine with a piperazine-carboxamide alters lipophilicity, basicity, and synthetic complexity; predicted target engagement may not transfer directly.
Generic “4-piperidino-quinazoline” sourcing Substituent pattern at C-6/C-7 and the N-alkyl group on piperidine critically influence selectivity fingerprint and metabolic stability; verification of exact substitution is required.

Product-Specific Quantitative Evidence Guide for 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline: Comparator-Based Differentiation


Enhanced Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Versus the 6,7-Desmethoxy Analog

The 6,7-dimethoxy substitution increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the unsubstituted 4-(3-methylpiperidin-1-yl)quinazoline (CID 23962407), a key determinant of kinase hinge-region binding [1][2]. The target compound has a TPSA of 56 Ų vs. 29 Ų for the comparator, and 5 H-bond acceptors vs. 3 [2]. This difference is consistent with the pharmacophore requirements of ATP-competitive kinase inhibitors, where the 6,7-dimethoxy motif engages the conserved hinge backbone [1].

H-Bond Acceptor Capacity vs. Des-Methoxy Analog
Cross-study comparable
Target TPSA: 56 Ų; 5 H-bond acceptors. Comparator (CID 23962407): TPSA 29 Ų; 3 H-bond acceptors. Difference: +27 Ų, +2 acceptors.
Reported polar surface area profile supports hinge-region hydrogen-bonding capacity for ATP-site-directed programs.
Computed properties (PubChem/Cactvs); experimental confirmation of binding mode recommended.
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Predicted Lipophilicity (XLogP) Shift Relative to the Des-Methoxy and 4-Piperazine Analogs: Implications for Membrane Permeability

The XLogP3 of the target compound is 3.4 (computed), identical to the 6,7-desmethoxy analog CID 23962407 [1]. This indicates the methoxy groups contribute polarity without altering overall lipophilicity, a desirable profile for balancing solubility and passive permeability. In contrast, replacing the 3-methylpiperidine with a piperazine-carboxamide (as in the PDGFR inhibitor series) typically reduces XLogP by 1–2 units [2]. The 3-methylpiperidine substituent thus retains a lipophilic character favorable for blood-brain barrier penetration relative to piperazine-based kinase inhibitors.

Lipophilicity (XLogP) vs. Piperazine Analog
Cross-study comparable
Target XLogP3: 3.4. Piperazine-carboxamide comparator series: ~1.8–2.5. No difference from des-methoxy analog.
The 3-methylpiperidine retains lipophilic character favorable for CNS penetration assessment relative to polar piperazine analogs.
Computed XLogP3; in vitro permeability data not available.
ADME Prediction Drug Design Lipophilicity Optimization

Class-Level Kinase Inhibition Potential: 6,7-Dimethoxy Substitution as a Critical Pharmacophore for EGFR/VEGFR-2 Activity

A 2023 comprehensive SAR review identified the 6,7-dimethoxy substitution on the quinazoline scaffold as a critical determinant of EGFR and VEGFR-2 inhibitory potency [1]. The most active compound in the reviewed series displayed an EGFR IC50 of 10 nM and a VEGFR-2 IC50 of 80 nM, comparable to sorafenib (20 nM and 80 nM, respectively). The 6,7-dimethoxy motif was explicitly noted as 'more favorable' for activity [1]. While direct IC50 data for the target compound are unavailable, the presence of this validated pharmacophoric element in conjunction with a 4-piperidino substituent architecture comparable to clinical candidates (e.g., gefitinib, erlotinib) supports its suitability as a kinase research tool [2].

Kinase Inhibition Potential (EGFR/VEGFR-2)
Class-level inference
6,7-dimethoxy substitution validated as critical pharmacophore for EGFR (IC50 10 nM) and VEGFR-2 (80 nM) in reviewed series. Direct target compound data unavailable.
Supports class-level rationale for kinase screening; compound-specific potency requires confirmation.
Data to verify; class-level inference from SAR review (Pașca 2023).
Kinase Inhibition Pharmacophore Modeling Oncology Research

Synthetic Accessibility from a Common 4-Chloro-6,7-dimethoxyquinoline Intermediate

Patent and vendor synthesis descriptions indicate that this compound is accessible via nucleophilic displacement of 4-chloro-6,7-dimethoxyquinoline with 3-methylpiperidine [1]. This single-step derivatization from a widely available commercial intermediate (4-chloro-6,7-dimethoxyquinoline is stocked by multiple major chemical suppliers) contrasts with the multi-step sequences required for 4-piperazinyl-carboxamide analogs [2]. The synthetic brevity reduces procurement cost and simplifies analog library construction for SAR exploration.

Synthetic Steps from Common Intermediate
Supporting evidence
1 step (nucleophilic displacement). Piperazine-carboxamide comparators: typically 3–5 steps. 2–4 fewer synthetic operations.
Single-step accessibility may reduce procurement lead time and support rapid analog library construction.
Based on standard 4-chloro displacement chemistry; verify intermediate availability.
Chemical Synthesis Parallel Library Chemistry Medicinal Chemistry Optimization

Best Research and Industrial Application Scenarios for 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline


Focused Kinase Inhibitor Library Construction Targeting the ATP-Binding Hinge Region

This compound is best deployed as a core scaffold element in diversity-oriented kinase inhibitor libraries. The 6,7-dimethoxy substitution directly addresses the conserved hinge-region hydrogen-bonding requirements of EGFR, VEGFR, and PDGFR family kinases, as validated by multiple SAR campaigns [1]. Its 3-methylpiperidine substituent provides a conformationally distinct basic center compared to piperazine or 4-methylpiperidine analogs, enabling exploration of less-charted vector space in kinase selectivity profiling [2].

CNS-Penetrant Kinase Probe Development

The computed XLogP3 of 3.4 and moderate TPSA of 56 Ų position this compound within favorable CNS drug-like property space (typically XLogP 2–5, TPSA < 90 Ų) [1]. This contrasts with many 4-piperazinyl-6,7-dimethoxyquinazoline inhibitors that carry bulkier, more polar carboxamide side chains and exhibit lower lipophilicity [2]. Researchers targeting glioblastoma or brain-metastatic cancers with kinase-driven etiologies may evaluate this scaffold for improved brain-to-plasma ratios.

Rapid Analoging via Single-Step Parallel Synthesis

The single-step synthetic accessibility from 4-chloro-6,7-dimethoxyquinoline makes this compound a practical starting point for parallel medicinal chemistry campaigns [1]. Laboratories constrained by synthesis bandwidth can generate focused libraries of 10–50 analogs in weeks rather than months by varying the amine nucleophile, leveraging the commercial availability of diverse 3-substituted piperidines. This contrasts with multi-step piperazine-carboxamide syntheses that require sequential protection-deprotection and amide coupling steps [2].

Selectivity Profiling Against α1-Adrenoceptors: Off-Target Liability Assessment

The 4-amino-6,7-dimethoxyquinazoline scaffold has well-documented activity at α1-adrenoceptors, with some derivatives developed as antihypertensive agents [1]. The 3-methylpiperidine substituent introduces steric bulk and altered basicity compared to the 4-amino or 4-piperazino analogs, potentially shifting selectivity away from adrenoceptors toward kinase targets. This compound is therefore useful for assessing the kinome-vs.-GPCR selectivity boundary within the quinazoline chemical space [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library construction
Hinge-region hydrogen-bonding capacity
ATP-site kinase profiling and selectivity assessment
CNS-penetrant kinase probe development
Moderate lipophilicity and TPSA profile
Brain-to-plasma ratio and permeability evaluation
Rapid parallel analoging
Single-step synthetic accessibility
Amine diversity library generation and lead optimization
Kinome vs. GPCR selectivity profiling
4-piperidino substitution pattern
α1-adrenoceptor off-target liability assessment
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